molecular formula C4H4FN B8244841 (1R,2R)-2-fluorocyclopropane-1-carbonitrile

(1R,2R)-2-fluorocyclopropane-1-carbonitrile

Cat. No.: B8244841
M. Wt: 85.08 g/mol
InChI Key: KWUDEALSRGHQIP-QWWZWVQMSA-N
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Description

(1R,2R)-2-fluorocyclopropane-1-carbonitrile is a chiral compound with significant interest in various fields of chemistry and industry. The compound features a cyclopropane ring substituted with a fluorine atom and a nitrile group, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluorocyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method includes the reaction of an alkene with a diazo compound in the presence of a chiral rhodium catalyst to achieve enantioselective cyclopropanation . The reaction conditions often involve low temperatures and inert atmospheres to prevent side reactions and ensure high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of chiral catalysts and optimized reaction conditions ensures the production of the desired enantiomer with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation catalysts are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-fluorocyclopropane-1-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluorocyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The fluorine atom and nitrile group contribute to the compound’s reactivity and binding affinity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-fluorocyclopropane-1-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclopropane-1-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and applications.

    2-fluorocyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical behavior.

Uniqueness

(1R,2R)-2-fluorocyclopropane-1-carbonitrile is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomers and other cyclopropane derivatives. The presence of both a fluorine atom and a nitrile group enhances its utility in various synthetic and research applications.

Properties

IUPAC Name

(1R,2R)-2-fluorocyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDEALSRGHQIP-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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